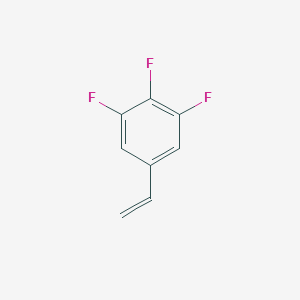

4-(Trifluoromethoxy)thiobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)thiobenzamide is a benzamidoxime derivative containing an amidoxime functional group . Its molecular formula is C8H6F3NOS, with an average mass of 221.199 Da .

Synthesis Analysis

The synthesis of trifluoromethoxy compounds, including 4-(Trifluoromethoxy)thiobenzamide, involves complex processes . For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Chemical Reactions Analysis

Thioamides are known for their high barriers for a 180° rotation about the C=N bond, which is even high enough to allow the separation of E/Z-stereoisomers with R2 ≠ R3 which are stable at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry

4-(Trifluoromethoxy)thiobenzamide: is utilized in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. The trifluoromethoxy group is particularly interesting because it can significantly alter the biological activity of molecules . It’s used to synthesize compounds with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

Proteomics Research

In proteomics, 4-(Trifluoromethoxy)thiobenzamide serves as a specialty reagent. It’s applied in the study of protein interactions and functions, particularly when modifications of proteins are required to understand their role in complex biological systems .

Material Science

This compound finds applications in material science, especially in the development of novel materials with specific electronic or photonic properties. The presence of the trifluoromethoxy group can influence the material’s characteristics, such as its dielectric constant or hydrophobicity .

Agricultural Chemistry

While direct applications in agriculture are not well-documented, compounds like 4-(Trifluoromethoxy)thiobenzamide could be used in the synthesis of agrochemicals. These compounds can be designed to interact with specific biological targets in pests or crops to enhance yield or resistance .

Environmental Impact Studies

The environmental impact of chemicals like 4-(Trifluoromethoxy)thiobenzamide is a critical area of study. Researchers assess the compound’s biodegradability, toxicity, and long-term effects on ecosystems. This is essential for ensuring the safe use and disposal of such chemicals .

Analytical Chemistry

In analytical chemistry, 4-(Trifluoromethoxy)thiobenzamide may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for calibrating instruments or developing new analytical methods .

Biochemical Research

The compound’s role in biochemical research includes its use as a reagent in the study of biochemical pathways. It can be used to modify enzymes or other proteins, thereby helping to elucidate their function in the cell .

Pharmaceutical Research

In pharmaceutical research, 4-(Trifluoromethoxy)thiobenzamide is valuable for drug discovery and development. It’s used to create derivatives that may act as potential drug candidates, especially in the early stages of drug screening and optimization .

Safety and Hazards

Propriétés

IUPAC Name |

4-(trifluoromethoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQSKHMIUWHKHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381393 |

Source

|

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)thiobenzamide | |

CAS RN |

149169-34-6 |

Source

|

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)